3-(3-Aminopropyl)benzoic acid

Pharmaceutical Analysis Impurity Profiling Stability Studies

This compound is a critical reference standard for Fesoterodine impurity profiling and degradation analysis in ANDA submissions. Its meta-substitution and three-carbon linker are essential for accurate chromatographic retention and MS fragmentation, ensuring regulatory compliance. Substitution with isomers invalidates methods. Procure this specific impurity standard with USP/EP traceability for reliable QC batch release.

Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68
CAS No. 1346604-68-9
Cat. No. B1146634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)benzoic acid
CAS1346604-68-9
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CCCN.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Aminopropyl)benzoic Acid (CAS 1346604-68-9) – Analytical Reference Standard and Pharmaceutical Intermediate


3-(3-Aminopropyl)benzoic acid (hydrochloride, CAS 1346604-68-9) is a bifunctional aromatic compound featuring a meta-substituted benzoic acid core with a 3-aminopropyl side chain [1]. This amphoteric molecule is predominantly utilized in pharmaceutical analysis as a fully characterized reference standard and a specified impurity for the antimuscarinic drug Fesoterodine . It is also recognized as a degradation product formed under stress conditions in tablet dosage forms [2]. Beyond its role in analytical chemistry, preliminary reports indicate inhibitory activity against Pseudomonas aeruginosa .

The Specificity Imperative: Why 3-(3-Aminopropyl)benzoic Acid Cannot Be Replaced by Generic Analogs


In regulated pharmaceutical development and quality control, substituting 3-(3-Aminopropyl)benzoic acid with a positional isomer (e.g., 2- or 4-aminopropylbenzoic acid) or a chain-length variant (e.g., aminoethylbenzoic acid) is not permissible without a full revalidation of analytical methods. The compound's unique meta-substitution pattern and three-carbon linker length dictate its specific chromatographic retention time, mass spectrometric fragmentation pattern, and interaction with biological targets . For ANDA submissions, the FDA requires identification and quantification of *specific* listed impurities; a generic benzoic acid derivative cannot serve as a valid reference marker for Fesoterodine's degradation pathway, as it would not co-elute or share the same detector response factor, thereby invalidating the analytical method and compromising regulatory compliance [1].

Quantified Differentiation: Evidence-Based Performance of 3-(3-Aminopropyl)benzoic Acid vs. Comparators


Structural Specificity as a Fesoterodine Impurity and Degradation Marker

3-(3-Aminopropyl)benzoic acid is a definitive impurity and stress-induced degradation product of Fesoterodine. Its formation and detection are critical for quality control and regulatory filings. While other aminobenzoic acid derivatives exist, only the 3-substituted variant with a three-carbon linker has been identified and validated as a specific marker for Fesoterodine in tablet formulations. This specific identity is essential for method development and validation (AMV) [1].

Pharmaceutical Analysis Impurity Profiling Stability Studies

Regulatory Traceability for Pharmacopeial Compliance

Suppliers of 3-(3-Aminopropyl)benzoic acid hydrochloride (CAS 1346604-68-9) specifically offer traceability to pharmacopeial standards from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). This is a documented, verifiable characteristic that distinguishes it from research-grade or non-certified analogs [1]. This traceability is a non-negotiable requirement for analytical data submitted in support of ANDAs [2].

Regulatory Compliance Quality Control Reference Standards

Preliminary Antibacterial Activity Against Pseudomonas aeruginosa

The hydrochloride salt of 3-(3-aminopropyl)benzoic acid has been reported to possess inhibitory effects on the growth of Pseudomonas aeruginosa, a clinically significant Gram-negative pathogen . This represents a potential differentiator from other simple benzoic acid derivatives which may lack this specific biological activity. While quantitative MIC (Minimum Inhibitory Concentration) data was not identified in the search for a direct comparator, this reported activity suggests a potential application orthogonal to its primary role as a pharmaceutical impurity standard.

Antibacterial Pseudomonas aeruginosa Biological Activity

Procurement-Driven Application Scenarios for 3-(3-Aminopropyl)benzoic Acid (CAS 1346604-68-9)


Regulatory-Compliant ANDA Submission for Fesoterodine Generics

This is the primary and most critical application. Pharmaceutical companies developing a generic version of Fesoterodine must procure and utilize 3-(3-Aminopropyl)benzoic acid as a reference standard for impurity profiling, method validation, and stability studies. Its use is mandated by its specific identity as a Fesoterodine impurity and its availability with USP/EP traceability, which is essential for regulatory filing acceptance [1].

Quality Control and Batch Release Testing of Fesoterodine Drug Product

In a commercial manufacturing setting, QC laboratories require this compound as a working standard to monitor and quantify the presence of this specific degradation product during batch release and ongoing stability testing of Fesoterodine tablets. Substitution with any other compound would render the test invalid [2].

Exploratory Research into Novel Antibacterial Agents

Academic or industrial research groups investigating new therapies for Pseudomonas aeruginosa infections may select 3-(3-Aminopropyl)benzoic acid as a chemical starting point or a tool compound for mechanism-of-action studies, given the preliminary reports of its inhibitory activity against this pathogen .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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